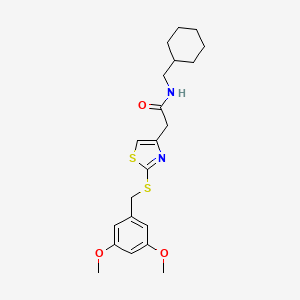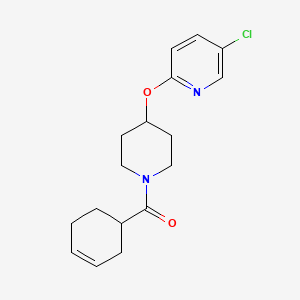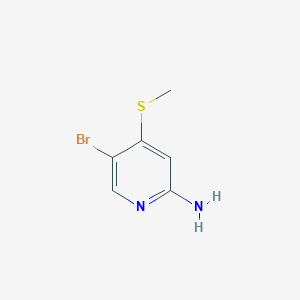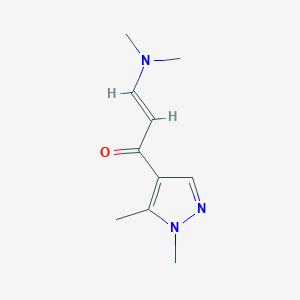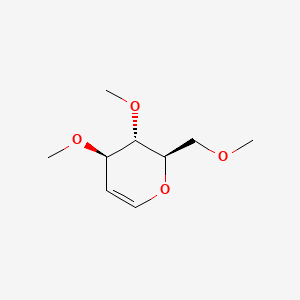
三-O-甲基-D-葡糖醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-O-methyl-D-glucal is an organooxygen compound . It is also known as 3,4,6-Tri-O-methyl-D-glucal . It is a significant building block for both solution- and solid-phase synthesis of oligosaccharides .
Synthesis Analysis
Tri-O-methyl-D-glucal can be synthesized by deuteromethylation of cellulose acetate in anhydrous DMSO using freshly powdered NaOH as base, and MeI-d3 as the alkylating agent . Another method involves the chemoselective deprotection of acetyl groups using Me3SI and KMnO4 as an additive .
Molecular Structure Analysis
The molecular formula of Tri-O-methyl-D-glucal is C12H16O7 . As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides .
Chemical Reactions Analysis
Tri-O-methyl-D-glucal can undergo a variety of chemical reactions. For instance, it can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . It can also react with a variety of aliphatic, aromatic, and heterocyclic acetylenes to give the respective C-2 alkynyl derivatives of D-glucal .
Physical And Chemical Properties Analysis
Tri-O-methyl-D-glucal is a liquid that appears colorless to light yellow .
科学研究应用
Oligosaccharide Synthesis
Tri-O-methyl-D-glucal serves as a valuable building block for oligosaccharide synthesis. Researchers utilize it both in solution-phase and solid-phase approaches. By incorporating this compound, they can construct complex sugar chains with specific linkages and functional groups .
1,5-Anhydro-2-deoxy-hex-1-enitol Synthesis
This compound plays a crucial role in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol. This molecule has applications in medicinal chemistry and drug design, making Tri-O-methyl-D-glucal relevant for creating bioactive compounds .
Stereoselective Strain-Release Ferrier Rearrangement
Researchers have explored the stereoselective strain-release Ferrier rearrangement using Tri-O-acetyl-D-glucal (a derivative of Tri-O-methyl-D-glucal). This reaction involves the transformation of carbohydrate derivatives, providing access to structurally diverse compounds with specific stereochemistry .
1,2-Anhydrosugars as Building Blocks
1,2-Anhydrosugars derived from Tri-O-methyl-D-glucal display great synthetic potential. They serve as versatile building blocks in oligosaccharide synthesis. These compounds find applications in the creation of glycosyl sulfides, fluorides, C-glycosides, and N-glycosides. Additionally, the opening of the oxirane ring liberates the hydroxyl function at C-2, expanding synthetic possibilities .
Epoxidation Reactions
Tri-O-methyl-D-glucal can undergo epoxidation reactions. For instance, dimethyldioxirane (DMDO) generated in situ from Oxone/acetone can epoxidize Tri-O-benzyl-D-glucal and D-galactal, yielding 1,2-anhydrosugars with high selectivity. The use of DMDO provides advantages over other methods, including clean reactions and cost-effective reagents .
Unnatural Oligosaccharide Synthesis
Researchers working on unnatural oligosaccharides often require multi-gram scale preparations of 1,2-anhydroglucose derivatives. Tri-O-methyl-D-glucal contributes to this area of research, enabling the synthesis of custom-designed sugar structures for various applications .
安全和危害
未来方向
作用机制
Target of Action
Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of Tri-O-methyl-D-glucal is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .
Biochemical Pathways
The primary biochemical pathway affected by Tri-O-methyl-D-glucal is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .
Result of Action
The result of Tri-O-methyl-D-glucal’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .
Action Environment
The action of Tri-O-methyl-D-glucal can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.
属性
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPNKKRMNFDQJ-HLTSFMKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-methyl-D-glucal | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)

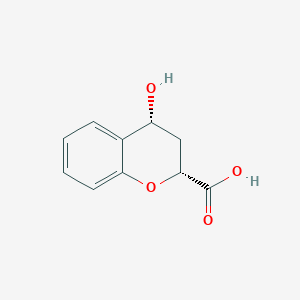
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
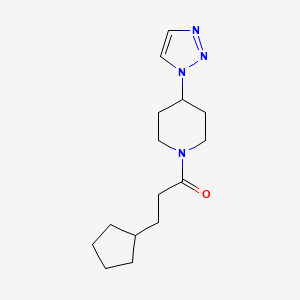
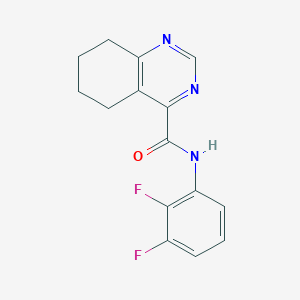

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
